(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Description
(S)-Methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring a 6-bromo-substituted indole core, a tert-butoxycarbonyl (Boc)-protected amine, and a methyl ester. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics and enzyme inhibitors . The bromine atom at the 6-position of the indole ring enhances electrophilic substitution reactivity, while the Boc group provides stability during synthetic transformations .
Properties
IUPAC Name |
methyl (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-8-11(18)5-6-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKQUUZLGITGNQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoindole and (S)-methyl 2-aminopropanoate.
Protection of Amino Group: The amino group of (S)-methyl 2-aminopropanoate is protected using tert-butoxycarbonyl chloride to form (S)-methyl 2-((tert-butoxycarbonyl)amino)propanoate.
Coupling Reaction: The protected amino ester is then coupled with 6-bromoindole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, including the use of automated synthesis equipment and large-scale purification techniques.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The 6-bromo substituent on the indole ring facilitates palladium-catalyzed cross-coupling reactions. For example, under Suzuki-Miyaura conditions, the bromine atom can be replaced with aryl or heteroaryl boronic acids.
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Na₂CO₃ or K₃PO₄ |
| Solvent | Dioxane/H₂O or THF |
| Temperature | 80–100°C |
| Yield | 70–85% (varies with boronic acid partner) |
This reaction preserves the stereochemical integrity of the (S)-configured α-carbon due to mild conditions that minimize racemization .
Boc Deprotection and Amine Functionalization
The Boc group is cleaved under acidic conditions, exposing the primary amine for subsequent derivatization:
| Condition | Reagents/Details |
|---|---|
| Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (DCM) |
| Time | 1–2 hours at 0–25°C |
| Intermediate | Free amine (unstable; typically used in situ) |
The liberated amine can undergo:
-
Acylation : Reaction with acetyl chloride or activated esters.
-
Reductive Amination : With aldehydes/ketones and NaBH₃CN.
Ester Hydrolysis and Carboxylic Acid Derivatives
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization:
| Condition | Reagents/Details |
|---|---|
| Hydrolysis | LiOH or NaOH in THF/H₂O (1:1) |
| Temperature | 25–50°C |
| Yield | >90% (acid isolated via acidification) |
The resulting carboxylic acid can be coupled with amines (e.g., EDC/HOBt) to form amides or reduced to alcohols (LiAlH₄).
Indole Ring Functionalization
The indole moiety participates in electrophilic substitutions, though the 6-bromo substituent directs incoming electrophiles to the 4- or 5-positions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo derivative |
Photoredox-Catalyzed Radical Cyclization
Under photoredox conditions, the compound undergoes decarboxylative radical cyclization to form polycyclic indole derivatives:
| Component | Details |
|---|---|
| Catalyst | Ru(bpy)₃Cl₂ or Ir(ppy)₃ |
| Light Source | Blue LEDs (450 nm) |
| Solvent | Acetonitrile |
| Yield | 60–75% |
This method enables the synthesis of complex heterocycles without racemization at the α-carbon .
Borylation at the Indole C7 Position
Iridium-catalyzed C–H borylation introduces a boronate ester at the indole’s 7-position, enhancing utility in cross-coupling:
| Condition | Details |
|---|---|
| Catalyst | Ir(cod)(OMe)₂/4,4′-di-tert-butyl-2,2′-bipyridine |
| Reagent | Pinacolborane (HBpin) |
| Temperature | 60°C, 12 hours |
| Yield | 63–72% |
Stability and Storage
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate exhibit anticancer properties. Indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that brominated indoles can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The indole moiety is known for its antimicrobial activity. Compounds containing brominated indoles have been tested against a range of bacterial and fungal strains, showing promising results in inhibiting growth. This suggests potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. Preliminary studies suggest that (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate may help in protecting neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Drug Development
The unique structure of (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate makes it a candidate for drug development targeting various diseases. Its ability to modulate biological pathways involved in cancer and inflammation positions it as a lead compound for further optimization .
Modulators of Methylation Enzymes
Recent patents have highlighted the role of such compounds as modulators of methylation enzymes, which are crucial in epigenetic regulation. This opens avenues for research into their use in epigenetic therapies .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Showed significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Assess antimicrobial efficacy | Demonstrated effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations. |
| Study C | Investigate neuroprotective effects | Found reduced oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Halogen Position and Type
- 7-Bromoindole Isomer (CAS: 1289064-91-0): The positional isomer with bromine at the 7-position of the indole ring exhibits distinct electronic properties.
- 6-Fluoroindole Derivative (PubChem CID: N/A) : Replacement of bromine with fluorine reduces steric bulk and alters electronic effects, enhancing metabolic stability in drug candidates .
- 7-Iodoindole Derivative (1.114) : The larger iodine atom increases molecular weight and polarizability, which may improve binding affinity in halogen-bonding interactions with biological targets .
Non-Halogen Substituents
- 6-Benzyloxyindole (13b) : The benzyloxy group introduces lipophilicity, enhancing membrane permeability in LAT1 inhibitor studies .
- 1-Tosylindole (133) : Tosyl protection at the indole nitrogen modifies solubility and reactivity, enabling selective deprotection in multi-step syntheses .
Backbone and Functional Group Modifications
Ester vs. Carboxylic Acid
- Methyl Ester (Target Compound) : The ester group facilitates cell permeability and serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
- Carboxylic Acid Derivative (13bA): Directly bioactive but requires formulation adjustments due to poor solubility in non-polar solvents .
Amino Acid Side Chain
- (S)-3-(4-Bromophenyl)propanoate (CAS: 266306-18-7): Replacement of indole with a bromophenyl group simplifies the aromatic system, reducing synthetic complexity while maintaining steric bulk .
- (S)-3-(6-Bromopyridin-2-yl)propanoate (CAS: 656801-28-4): Substitution with a pyridine ring alters hydrogen-bonding capacity and basicity, influencing pharmacokinetic properties .
Biological Activity
(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate, also known by its CAS number 152213-63-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₁H₁₀BrN₃O₂, with a molecular weight of approximately 268.11 g/mol. It features a brominated indole moiety, which is often associated with various biological activities, including anticancer properties.
Biological Activity Overview
The biological activity of (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate has been explored in several studies, focusing on its effects on cancer cells and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing indole structures exhibit significant anticancer properties. The bromine substitution on the indole ring enhances the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types.
Table 1: Summary of Biological Activities
The mechanism by which (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Inhibition of Kinases : The compound has been shown to inhibit kinases such as HSET (KIFC1), which is crucial for the proper segregation of chromosomes during cell division. This inhibition leads to the induction of multipolar spindles in cancer cells, resulting in cell death .
- Apoptosis Induction : Studies have demonstrated that this compound can trigger apoptosis through mitochondrial pathways, characterized by the release of cytochrome c and activation of caspases .
Case Studies
Several case studies have highlighted the therapeutic potential of (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate:
- Case Study 1 : In vitro studies showed that treatment with this compound led to a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity at micromolar concentrations .
- Case Study 2 : A mouse model study demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
